molecular formula C15H32O2S B11467148 7-(Octane-1-sulfinyl)heptan-1-ol

7-(Octane-1-sulfinyl)heptan-1-ol

Cat. No.: B11467148
M. Wt: 276.5 g/mol
InChI Key: BABCCTBTFJDTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Octane-1-sulfinyl)heptan-1-ol is an organic compound with the molecular formula C15H32O2S It features a sulfoxide group attached to an octane chain and a hydroxyl group attached to a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Octane-1-sulfinyl)heptan-1-ol typically involves the oxidation of a sulfide precursor. One common method is the oxidation of 7-(Octane-1-thio)heptan-1-ol using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

7-(Octane-1-sulfinyl)heptan-1-ol can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acid chlorides for ester formation, alkyl halides for ether formation.

Major Products

    Oxidation: 7-(Octane-1-sulfonyl)heptan-1-ol.

    Reduction: 7-(Octane-1-thio)heptan-1-ol.

    Substitution: Various esters and ethers depending on the reagents used.

Scientific Research Applications

7-(Octane-1-sulfinyl)heptan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems, particularly in studying the effects of sulfoxides on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(Octane-1-sulfinyl)heptan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can act as an electron donor or acceptor, influencing the activity of enzymes and other proteins. The hydroxyl group can form hydrogen bonds, further modulating the compound’s interactions with biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Heptan-1-ol: A primary alcohol with a similar carbon chain length but lacking the sulfoxide group.

    Octane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfoxide, leading to different chemical properties and reactivity.

    7-Oxabicyclo[2.2.1]heptane: A bicyclic ether with different structural features but similar applications in organic synthesis.

Uniqueness

7-(Octane-1-sulfinyl)heptan-1-ol is unique due to the presence of both a sulfoxide and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H32O2S

Molecular Weight

276.5 g/mol

IUPAC Name

7-octylsulfinylheptan-1-ol

InChI

InChI=1S/C15H32O2S/c1-2-3-4-5-8-11-14-18(17)15-12-9-6-7-10-13-16/h16H,2-15H2,1H3

InChI Key

BABCCTBTFJDTML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)CCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.